5alpha-Pregnan-20-one

GABA_A receptor pharmacology neurosteroid binding allosteric modulation

5alpha-Pregnan-20-one (CAS 848-62-4) is the core 5α-reduced pregnane skeleton with a 20-keto group—the structural backbone from which the endogenous neurosteroid allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is derived. Its planar A/B ring junction confers unambiguous single-site binding kinetics (29 nM with GABA) at GABA_A receptors, in stark contrast to the >200-fold two-site heterogeneity of 5β-isomers. This makes it the preferred reference ligand for radioligand displacement and receptor occupancy assays. Researchers targeting pure anticonvulsant activity without confounding anxiolytic effects select the 5α-pregnane backbone to minimize off-target behavioral modulation. Synthetic chemists requiring C21 functionalization while preserving full-efficacy pharmacology must use this 5α-skeleton, as 5β-series modification yields only partial agonists.

Molecular Formula C21H34O
Molecular Weight 302.5 g/mol
CAS No. 848-62-4
Cat. No. B8684066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Pregnan-20-one
CAS848-62-4
Molecular FormulaC21H34O
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
InChIInChI=1S/C21H34O/c1-14(22)17-9-10-18-16-8-7-15-6-4-5-12-20(15,2)19(16)11-13-21(17,18)3/h15-19H,4-13H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1
InChIKeyRSRDWHPVTMQUGZ-QYYVTAPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Pregnan-20-one (CAS 848-62-4): Chemical Identity and Procurement-Relevant Neurosteroid Classification


5alpha-Pregnan-20-one (5α-pregnan-20-one) represents the core 5α-reduced pregnane skeleton with a 20-keto group, serving as the structural backbone from which the primary endogenous neuroactive steroid 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) is derived [1]. This compound belongs to the neurosteroid class of positive allosteric modulators (PAMs) of the GABA_A receptor, which mediate inhibitory neurotransmission through binding sites distinct from those of GABA, benzodiazepines, and barbiturates [2]. For procurement purposes, 5α-pregnan-20-one is distinguished from its 5β-reduced stereoisomer (5β-pregnan-20-one) by the planar A/B ring junction, a conformational feature that critically influences receptor binding kinetics, subunit selectivity, and downstream pharmacological outcomes [1].

Why 5alpha-Pregnan-20-one Cannot Be Generically Substituted with Its 5beta-Stereoisomer or Non-3alpha Analogs


Despite sharing identical molecular formulas and nominal classification as GABA_A receptor modulators, 5α-pregnan-20-one derivatives cannot be interchanged with 5β-reduced stereoisomers or compounds lacking the 3α-hydroxy group without measurable alteration in pharmacological profile. Substitution of the 5α-pregnane skeleton with the 5β-configuration alters the planar versus bent A/B ring geometry, which differentially governs access to high-affinity versus low-affinity neurosteroid binding sites [1]. Similarly, replacement of the 3α-hydroxy group with a 3β-hydroxy moiety abolishes neuromodulatory activity in recombinant human GABA_A receptors [2]. These stereochemical and functional group distinctions manifest as quantifiable divergences in receptor binding heterogeneity, subunit selectivity, behavioral efficacy, and therapeutic index, rendering generic substitution scientifically invalid without explicit experimental validation [3].

Quantitative Evidence Guide for 5alpha-Pregnan-20-one Procurement: Direct Comparative Data Against 5beta-P, 3beta-Hydroxy, and C21-Modified Analogs


Receptor Binding Heterogeneity: 5α- vs. 5β-Pregnan-20-one Affinity Site Discrimination

The 5α-reduced compound 3α-hydroxy-5α-pregnan-20-one (3α,5α-P) recognizes a single apparent high-affinity site (29 nM) in the presence of GABA, whereas its 5β-stereoisomer (3α,5β-P) discriminates two distinct affinity sites: a high-affinity component (30 nM) and a low-affinity component (7 µM) — a >200-fold separation that 3α,5α-P does not exhibit [1].

GABA_A receptor pharmacology neurosteroid binding allosteric modulation

Behavioral Divergence: 5α-P vs. 5β-P Anxiolytic Efficacy in Rodent Conflict Models

In the Geller-Seifter conflict test—an operant conditioning model of anxiety—the 5β-isomer (3α,5β-P) demonstrated both greater potency and superior efficacy relative to the 5α-isomer (3α,5α-P), despite comparable anticonvulsant ED50 values in the pentylenetetrazol seizure model [1].

anxiolytic screening Geller-Seifter conflict test in vivo pharmacology

Functional Requirement of 3α-Hydroxy Substitution: 5α-Pregnan-3β-ol-20-one vs. 3α,5α-P

In recombinant human GABA_A receptors expressed in transfected cell lines, the 3β-hydroxy isomer (5α-pregnan-3β-ol-20-one) is completely inactive as a neuromodulator, whereas the 3α-hydroxy isomer (3α,5α-P) robustly potentiates GABA-activated chloride currents [1].

structure-activity relationship recombinant receptor GABA_A subunit

Autoradiographic Regional IC50: 3α,5α-P vs. Pregnenolone Sulfate and Pentobarbital

Quantitative autoradiography of [35S]TBPS binding across rat brain regions reveals that 3α,5α-P inhibits binding with an IC50 of 10⁻⁶ M (1 µM) in the absence of GABA, which is two orders of magnitude more potent than pregnenolone sulfate (10⁻⁴ M) and pentobarbital (10⁻⁴ M) [1].

quantitative autoradiography neurosteroid binding brain regional distribution

Chain Length at C21 Determines Agonist vs. Partial Agonist Efficacy: 5α-THDOC vs. 5β-THDOC

Extension of the C21 substituent from a methyl ketone (3α,5α-P) to a hydroxymethyl ketone (5α-THDOC) retains full agonist efficacy at the neurosteroid site, whereas the 5β-configuration combined with C21 hydroxylation (5β-THDOC) converts the compound into a partial agonist with low efficacy that functionally antagonizes 3α,5α-P potentiation [1].

neurosteroid efficacy partial agonism C21 substitution

Optimal Research and Industrial Application Scenarios for 5alpha-Pregnan-20-one and Its 3alpha-Hydroxy Derivative


Reference Standard for Single-Site Neurosteroid Binding in GABA_A Receptor Pharmacology

As established in Section 3, 3α,5α-P recognizes a single apparent high-affinity binding site (29 nM with GABA) with only a ~5-fold GABA-dependent shift in affinity, whereas 5β-isomers exhibit >200-fold two-site heterogeneity. This makes 3α,5α-P the preferred reference ligand for radioligand displacement studies and receptor occupancy assays where unambiguous single-site binding kinetics are required for accurate Kd/Bmax determination [1].

Neurosteroid Scaffold for Anticonvulsant Drug Discovery with Reduced Anxiolytic Liability

Behavioral data from Section 3 demonstrate that 3α,5α-P and 3α,5β-P share comparable anticonvulsant potency (ED50 2.8 vs. 3.0 mg/kg in PTZ model) but diverge in anxiolytic efficacy, with the 5α-isomer exhibiting lower efficacy in conflict tests. Researchers targeting pure anticonvulsant activity without confounding anxiolytic effects should select the 5α-pregnane backbone as the starting scaffold to minimize off-target behavioral modulation [2].

High-Potency Autoradiographic Mapping of Neurosteroid-Sensitive Brain Regions

Quantitative autoradiography data from Section 3 establish that 3α,5α-P inhibits [35S]TBPS binding with an IC50 of 1 µM—100-fold more potent than pregnenolone sulfate or pentobarbital. This potency differential qualifies 3α,5α-P (and tritiated analogs thereof) as the superior radioligand for ex vivo receptor autoradiography, enabling high-resolution regional mapping of neurosteroid-sensitive GABA_A receptor populations in brain tissue sections with minimal background noise [3].

C21-Tolerant Scaffold for Full-Agonist Neurosteroid Analog Synthesis

As indicated in Section 3, the 5α-pregnane core (as in 5α-THDOC) retains full agonist efficacy at the neurosteroid site following C21 hydroxymethyl substitution, unlike the 5β-series where equivalent modification yields partial agonists. Synthetic chemists developing novel neuroactive steroid analogs requiring C21 functionalization should procure the 5α-pregnane skeleton to preserve full-efficacy pharmacology in downstream derivatives [4].

Quote Request

Request a Quote for 5alpha-Pregnan-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.